molecular formula C24H26N2O9 B146112 diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate CAS No. 224044-62-6

diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate

Cat. No.: B146112
CAS No.: 224044-62-6
M. Wt: 486.5 g/mol
InChI Key: CGLSCGDZMYKKLH-UHFFFAOYSA-N
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Description

diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure suggests it may have interesting chemical properties and reactivity due to the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate likely involves multiple steps, including the formation of the nitro group, the acetylamino group, and the ester functionalities. Typical synthetic routes may include:

  • Nitration of a phenylmethoxy-substituted benzene derivative.
  • Acetylation of an amino group.
  • Esterification reactions to introduce the diethyl ester groups.

Industrial Production Methods

Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:

  • Catalytic processes to enhance reaction rates.
  • Use of solvents and reagents that are readily available and environmentally friendly.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

  • Reduction of the nitro group would yield an amine derivative.
  • Hydrolysis of the ester groups would yield the corresponding carboxylic acids.
  • Substitution reactions could yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-2-[2-[2-nitrophenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester
  • 2-(Acetylamino)-2-[2-[3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester

Properties

IUPAC Name

diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O9/c1-4-33-22(29)24(25-16(3)27,23(30)34-5-2)14-19(28)18-12-9-13-20(21(18)26(31)32)35-15-17-10-7-6-8-11-17/h6-13H,4-5,14-15H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLSCGDZMYKKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-])(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121037
Record name 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224044-62-6
Record name 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224044-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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